6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
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Overview
Description
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C7H8BrN3·2HCl. It is a derivative of imidazo[4,5-b]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the bromination of 3-methylimidazo[4,5-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve solvents like DMF or DMSO and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to the activation or inhibition of signaling pathways. These interactions result in various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 3-Bromoindazole
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Uniqueness
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the imidazo[4,5-b]pyridine scaffold enhances its reactivity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H9BrCl2N4 |
---|---|
Molecular Weight |
299.98 g/mol |
IUPAC Name |
6-bromo-3-methylimidazo[4,5-b]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H7BrN4.2ClH/c1-12-6-5(11-7(12)9)2-4(8)3-10-6;;/h2-3H,1H3,(H2,9,11);2*1H |
InChI Key |
QRFJOBXBMBNADE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)N=C1N.Cl.Cl |
Origin of Product |
United States |
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